molecular formula C8H20Cl2N2 B2719447 [1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride CAS No. 2305252-52-0

[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride

Cat. No.: B2719447
CAS No.: 2305252-52-0
M. Wt: 215.16
InChI Key: QALWIPJBNPGJGZ-UHFFFAOYSA-N
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Description

[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclobutylmethanamine, modified with a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying amine interactions with proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,4-dihalobutane, under basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where a suitable amine (e.g., methylamine) reacts with the cyclobutyl precursor.

    Dimethylation: The resulting aminomethylcyclobutane is then dimethylated using formaldehyde and formic acid or a similar methylating agent.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification Steps: The crude product is purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclobutylmethanamines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanamine: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    Dimethylaminomethylcyclobutane: Similar structure but without the dihydrochloride salt form.

    N,N-Dimethylcyclobutylamine: Another related compound with different substitution patterns.

Uniqueness

[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride is unique due to its combination of a cyclobutyl ring and a dimethylamino group, which imparts distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8(6-9)4-3-5-8;;/h3-7,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALWIPJBNPGJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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